1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl-
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Overview
Description
1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- is an organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with multiple methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenol derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its biological activities and used in various research applications.
3,4-Dihydro-1H-2-benzopyran-1-one: Another benzopyran derivative with distinct chemical properties and applications.
Uniqueness
1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- stands out due to its multiple methyl groups and phenyl substitution, which confer unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
848846-31-1 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,4,6,7,8-pentamethyl-1-phenyl-3H-isochromen-1-ol |
InChI |
InChI=1S/C20H24O2/c1-13-11-17-18(15(3)14(13)2)20(21,22-12-19(17,4)5)16-9-7-6-8-10-16/h6-11,21H,12H2,1-5H3 |
InChI Key |
BHJCUVJDGOQYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C(OCC2(C)C)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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